![molecular formula C26H31N3O2 B12611822 Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl- CAS No. 648420-11-5](/img/structure/B12611822.png)
Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N’-5-isoquinolinyl- is a complex organic compound with the molecular formula C26H31N3O2 . This compound belongs to the class of N-substituted ureas, which are known for their diverse chemical and biological properties. These compounds are extensively employed in various industries, including chemical, pharmaceutical, and agrochemical sectors .
Preparation Methods
The synthesis of N-substituted ureas, including Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N’-5-isoquinolinyl-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient, environmentally friendly, and suitable for gram-scale synthesis. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . Industrial production methods often prioritize economy and ease of execution, sometimes at the expense of environmental considerations .
Chemical Reactions Analysis
Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N’-5-isoquinolinyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium isocyanate, ammonia, and carbamoyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with isocyanates typically yields N-substituted ureas .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other important chemicals . In biology and medicine, N-substituted ureas are studied for their potential pharmaceutical properties, including their use as agrochemicals and pharmaceutical agents . The compound’s diverse applications make it a valuable subject of study in various scientific fields.
Mechanism of Action
The mechanism of action of Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N’-5-isoquinolinyl- involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known that N-substituted ureas can interact with various biological targets, potentially affecting cellular processes . Further research is needed to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N’-5-isoquinolinyl- can be compared with other N-substituted ureas, such as those synthesized through similar methods . These compounds share common structural features but may differ in their specific chemical and biological properties. The uniqueness of Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N’-5-isoquinolinyl- lies in its specific substituents, which can influence its reactivity and applications .
Properties
CAS No. |
648420-11-5 |
|---|---|
Molecular Formula |
C26H31N3O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C26H31N3O2/c1-31-23-12-10-20(11-13-23)22(16-19-6-3-2-4-7-19)18-28-26(30)29-25-9-5-8-21-17-27-15-14-24(21)25/h5,8-15,17,19,22H,2-4,6-7,16,18H2,1H3,(H2,28,29,30) |
InChI Key |
BSMRITMMFRMBAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2CCCCC2)CNC(=O)NC3=CC=CC4=C3C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


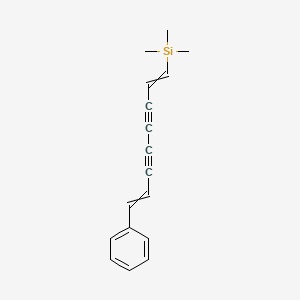

![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
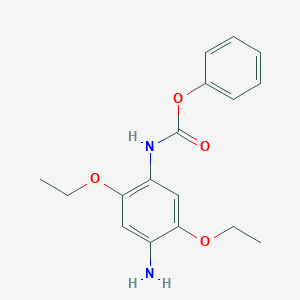
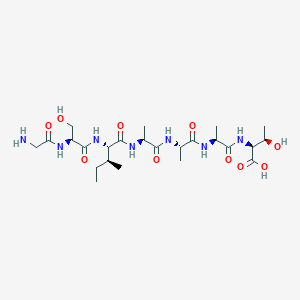
![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
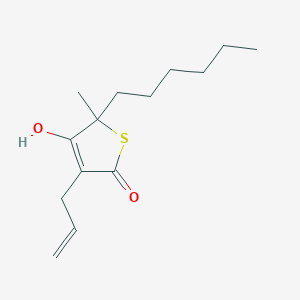
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
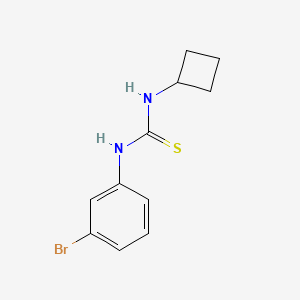
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)
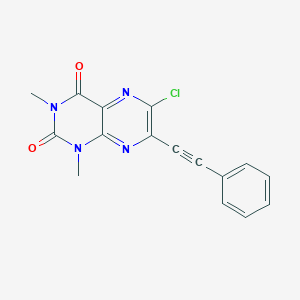
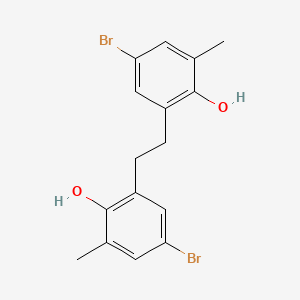
![5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611812.png)

